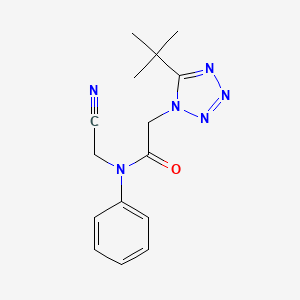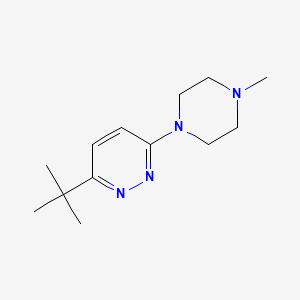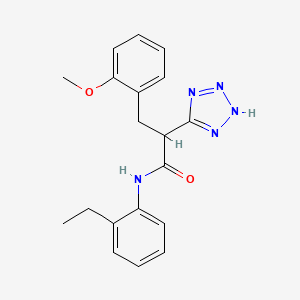
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide is a complex organic compound with a unique structure that includes a tetrazole ring, a cyanomethyl group, and a phenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized from tert-butyl hydrazine and sodium azide under acidic conditions. The cyanomethyl group is introduced through a nucleophilic substitution reaction using a suitable cyanomethylating agent. Finally, the phenylacetamide moiety is attached via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: The cyanomethyl group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of tetrazole oxides.
Reduction: Conversion of the cyanomethyl group to an amine.
Substitution: Introduction of various substituents on the phenyl ring.
科学的研究の応用
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites on enzymes or receptors, thereby modulating their activity. The cyanomethyl and phenylacetamide groups can further enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
- 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)ethanol
- N-(cyanomethyl)-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide stands out due to its unique combination of functional groups. The presence of both the tetrazole ring and the cyanomethyl group provides a distinct set of chemical properties and reactivity, making it a versatile compound for various applications.
特性
IUPAC Name |
2-(5-tert-butyltetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-15(2,3)14-17-18-19-21(14)11-13(22)20(10-9-16)12-7-5-4-6-8-12/h4-8H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZQSBAZJWJSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=NN1CC(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2869032.png)
![4-[4-Fluoro-2-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2869034.png)
![Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B2869035.png)
![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2869036.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2869039.png)
![5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2869040.png)
![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2869043.png)
![5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2869044.png)
![2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2869045.png)
